molecular formula C21H37NO3Si B12900614 (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol

(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol

Katalognummer: B12900614
Molekulargewicht: 379.6 g/mol
InChI-Schlüssel: MKVONNDLHMKPQG-TZIWHRDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an oxazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with an aldehyde or ketone.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxazolidine intermediate.

    Protection with TBDMS: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The benzyl and TBDMS groups can be substituted under appropriate conditions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Strategies: The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups during multi-step reactions.

Biology and Medicine

    Drug Development: The compound or its derivatives may be explored for potential pharmacological activities.

    Biochemical Studies: It can be used in studies involving enzyme interactions or metabolic pathways.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Catalysis: It can be used as a ligand or catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol would depend on its specific application

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Cis-3-benzyl-4-hydroxymethyl-5-isopropyloxazolidin-4-yl)methanol: Lacks the TBDMS protecting group.

    (Cis-3-benzyl-4-(((tert-butyldiphenylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol: Uses a different silyl protecting group.

Uniqueness

The presence of the TBDMS protecting group in (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol provides unique stability and reactivity characteristics, making it particularly useful in synthetic organic chemistry.

Eigenschaften

Molekularformel

C21H37NO3Si

Molekulargewicht

379.6 g/mol

IUPAC-Name

[(4R,5R)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21-/m1/s1

InChI-Schlüssel

MKVONNDLHMKPQG-TZIWHRDSSA-N

Isomerische SMILES

CC(C)[C@@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C

Kanonische SMILES

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.